molecular formula C23H22N4OS2 B11110310 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-thienyl)-3,5-pyridinedicarbonitrile

2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-thienyl)-3,5-pyridinedicarbonitrile

Cat. No.: B11110310
M. Wt: 434.6 g/mol
InChI Key: QQLAWLMCPNOYGU-UHFFFAOYSA-N
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Description

The compound 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-thienyl)-3,5-pyridinedicarbonitrile is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-thienyl)-3,5-pyridinedicarbonitrile typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a reaction involving 1-adamantylamine and an appropriate acylating agent.

    Thienyl Group Introduction: The thienyl group is incorporated through a coupling reaction with a thienyl-containing reagent.

    Pyridine Ring Construction: The pyridine ring is formed through a cyclization reaction involving appropriate precursors.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-thienyl)-3,5-pyridinedicarbonitrile: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-thienyl)-3,5-pyridinedicarbonitrile: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-thienyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interaction with Proteins: It can bind to proteins, altering their structure and function.

    Modulation of Signaling Pathways: The compound can affect various signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-thienyl)-3,5-pyridinedicarbonitrile: can be compared with other similar compounds, such as:

  • 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-furyl)-3,5-pyridinedicarbonitrile
  • 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(2-pyridyl)-3,5-pyridinedicarbonitrile

These compounds share similar structural features but differ in the nature of the substituents on the pyridine ring. The unique combination of functional groups in This compound

Properties

Molecular Formula

C23H22N4OS2

Molecular Weight

434.6 g/mol

IUPAC Name

2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-amino-4-thiophen-2-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C23H22N4OS2/c24-10-16-20(18-2-1-3-29-18)17(11-25)22(27-21(16)26)30-12-19(28)23-7-13-4-14(8-23)6-15(5-13)9-23/h1-3,13-15H,4-9,12H2,(H2,26,27)

InChI Key

QQLAWLMCPNOYGU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=C(C(=C(C(=N4)N)C#N)C5=CC=CS5)C#N

Origin of Product

United States

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